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Compound of Interest

Compound Name: Oxirane-d,2-(chloroMethyl-d2)

CAS No.: 159301-46-9

Cat. No.: B1149577

Get Quote

Executive Summary & Chemical Identity
Oxirane-d, 2-(chloromethyl-d2) is a specific isotopologue of epichlorohydrin where the methine

proton on the oxirane ring and the two methylene protons on the chloromethyl group are

replaced by deuterium. This distinct labeling pattern (

) renders the molecule "silent" in specific regions of the

H NMR spectrum while providing a mass shift of +3 Da, making it an ideal internal standard for
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) quantification workflows.

Structural Specification
IUPAC Name: 2-(Chloromethyl-

)oxirane-2-

Common Name: Epichlorohydrin-

(specifically labeled at C2 and C
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)

Molecular Formula:

Molecular Weight: ~95.54 g/mol (based on

Cl)

Chemical Structure:

Ring Position 2 (Methine): Deuterated (

).

Side Chain (Chloromethyl): Deuterated (

).

Ring Position 3 (Methylene): Protonated (

).

NMR Spectroscopy Profiling
The deuteration of the methine (C2) and chloromethyl (C

) positions drastically simplifies the

H NMR spectrum compared to native epichlorohydrin (

).

Predicted H NMR Data (vs. Native )
The native

spectrum is a complex ABCDE system due to the chiral center at C2, creating diastereotopic
protons on both methylene groups. The

analog collapses this into a simplified AB system.
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Position Proton Type

Native (

) Shift
(ppm)

Multiplicity
(

)

Target (

) Shift
(ppm)

Multiplicity
(

)

Ring C3
Methylene (

)
2.68

dd (Doublet

of Doublets)
2.66 d (Doublet)

Ring C3
Methylene (

)
2.89 dd 2.87 d (Doublet)

Ring C2
Methine (

)
3.23 m (Multiplet) Silent -

Side Chain

Chloromethyl

(

)

3.57 - 3.60 dd / m Silent -

Key Spectral Features:

Signal Silencing: The signals at 3.23 ppm (methine) and the 3.57-3.60 ppm region

(chloromethyl) will disappear completely.

Coupling Collapse: In the native spectrum, the ring methylene protons (

) couple to the methine proton (

) with

Hz. In the

analog,

is replaced by Deuterium (

). Since

is
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of

, the vicinal coupling is effectively removed at standard field strengths, leaving

and

coupled only to each other (Geminal coupling,

Hz).

Isotope Shift: A slight upfield shift (

ppm) is expected for the remaining protons due to the intrinsic isotope effect of the adjacent
deuteriums.

C NMR Data
C-Cl (Side Chain): Appears as a quintet (coupling to two D nuclei,

Hz).

C-Ring (Methine): Appears as a triplet (coupling to one D nucleus).

C-Ring (Methylene): Appears as a singlet (or broadened due to long-range coupling).

Mass Spectrometry (GC-MS) Data
For quantification of genotoxic impurities, Selected Ion Monitoring (SIM) is the standard. The

analog provides a distinct mass channel free from natural isotope interference.

Ionization & Fragmentation (EI, 70eV)
Epichlorohydrin typically fragments via

-cleavage or loss of the chlorine atom.
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Fragment Ion
Native (

) m/z

Target (

) m/z
Interpretation

Molecular Ion (

)

92 (

Cl) / 94 (

Cl)

95 (

Cl) / 97 (

Cl)

Parent Molecule

57 60
Loss of Cl atom (Ring

intact)

43 43
Loss of side chain

(Only ring remains)

49 / 51 51 / 53
Side chain fragment (

)

Note on Fragment 43: If the fragmentation pathway involves the loss of the chloromethyl group,

the remaining fragment is the oxirane ring (

). In the

analog, the ring retains one deuterium (C2-D) and two protons (C3-

). Therefore, the fragment

would appear at m/z 44, not 43. This shift is crucial for confirmation.

Fragmentation Pathway Visualization
The following diagram illustrates the theoretical fragmentation logic for the

analog.
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Figure 1: EI Fragmentation Pathway for Oxirane-d, 2-(chloromethyl-d2)

Molecular Ion (M+)
m/z 95 (35Cl)

[Ring-D, Side-D2]

[M - Cl]+
m/z 60

(Epoxyallyl cation-d3)
- Cl• (35)

[M - CD2Cl]+
m/z 44

(Oxirane ring cation-d1)

- •CD2Cl (51)

[CD2Cl]+
m/z 51 (35Cl)

Alpha Cleavage

Click to download full resolution via product page

Caption: Theoretical Electron Ionization (EI) fragmentation pathway showing mass shifts

relative to native epichlorohydrin.

Experimental Protocols
Protocol: Trace Quantification by GC-MS (SIM Mode)
This protocol is designed for detecting epichlorohydrin impurities in drug substances using the

analog as an Internal Standard (IS).

Reagents:

Analyte: Epichlorohydrin (

).[1][2][3][4][5]

Internal Standard: Oxirane-d, 2-(chloromethyl-d2) (

).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC Grade.

Step-by-Step Methodology:

Stock Preparation:
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Prepare a 1.0 mg/mL stock solution of the

IS in DCM.

Store at -20°C (Epichlorohydrin is volatile and reactive).

Sample Extraction:

Weigh 100 mg of the pharmaceutical drug substance (API).

Dissolve in 5.0 mL of DCM containing the IS at a concentration of 1.0

g/mL.

Vortex for 60 seconds; Centrifuge if insoluble excipients are present.

GC-MS Parameters:

Column: DB-624 or equivalent (volatile specific), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: 40°C (hold 2 min)

10°C/min

200°C.

Inlet: Splitless mode, 200°C.

MS Detection (SIM Mode):

Target (

): Monitor m/z 57 (Quant), 49 (Qual).

IS (

): Monitor m/z 60 (Quant), 51 (Qual).

Note: Avoid m/z 62 (
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with

Cl) overlapping with m/z 60 unless resolution is sufficient.

Protocol: NMR Purity Assay
Used to verify the isotopic enrichment of the standard.

Sample Prep: Dissolve ~10 mg of

standard in 0.6 mL

(ensure solvent is acid-free to prevent ring opening).

Acquisition:

Pulse Angle: 30°.[6]

Relaxation Delay (

):

10 seconds (to allow full relaxation of protons with no NOE).

Scans: 16-64.

Analysis: Integrate the residual signals at 3.23 ppm and 3.57 ppm. Compare integrals to the

2.6-2.9 ppm region to calculate % deuteration.

Analytical Workflow Diagram
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Figure 2: Analytical Workflow for GTI Quantification using Deuterated IS

Sample (API/Matrix)

Spike with IS
(Oxirane-d, 2-chloromethyl-d2)

Liquid-Liquid Extraction
(DCM/Water)

Optional: Derivatization
(if sensitivity < 1 ppm required)

Trace Level

GC-MS Analysis
(SIM Mode: m/z 57 vs 60)

Standard Level

Quantification
(Ratio Area d0/d3)

Click to download full resolution via product page

Caption: Workflow for quantifying epichlorohydrin impurities using the d3-isotopologue as an

internal standard.
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constants).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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